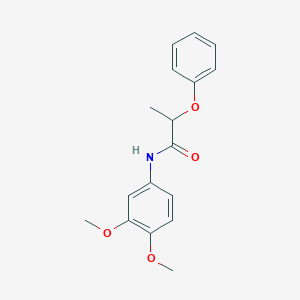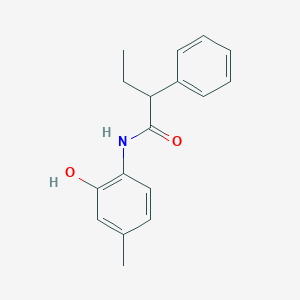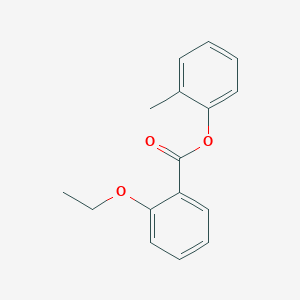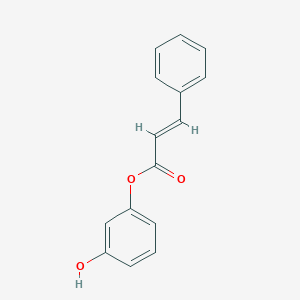![molecular formula C16H17NO3 B290566 N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide, also known as HPEM, is a chemical compound that has been widely studied for its potential use in scientific research. HPEM is a benzamide derivative that has been shown to have a range of biological effects, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer development. N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has also been shown to have antioxidant effects. It can scavenge free radicals, which can cause cellular damage and contribute to the development of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide in lab experiments is its high purity and yield. The synthesis method for N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has been optimized to produce a product with high purity and yield, which makes it ideal for use in research. However, one limitation is that the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide is not yet fully understood. This makes it difficult to design experiments to test its effects on specific pathways or processes.
Orientations Futures
There are several future directions for research on N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer treatments. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases.
Another area of interest is its potential use as an antioxidant. Studies have shown that N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has antioxidant effects, but further research is needed to determine its potential use in preventing or treating diseases associated with oxidative stress.
Overall, N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide is a promising compound that has been widely studied for its potential use in scientific research. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for the development of new treatments for several diseases. Further research is needed to fully understand its mechanism of action and to determine its potential use in the clinic.
Méthodes De Synthèse
The synthesis of N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide involves the reaction of 3-(1-hydroxyethyl)aniline with 2-methoxybenzoyl chloride. The resulting product is then purified through recrystallization. This synthesis method has been used in several studies to produce N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide with high yield and purity.
Applications De Recherche Scientifique
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-inflammatory properties. N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has also been studied for its potential anti-cancer properties. Studies have shown that N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-11(18)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)20-2/h3-11,18H,1-2H3,(H,17,19) |
Clé InChI |
AWFNJKYHXAALNB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC)O |
SMILES canonique |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)


![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)





